

# synthesis of ethanol, 2-amino-, sulfate (salt)

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## Compound of Interest

Compound Name: Ethanol, 2-amino-, sulfate (salt)

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An In-depth Technical Guide to the Synthesis of **Ethanol, 2-amino-, sulfate (salt)**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **ethanol, 2-amino-, sulfate (salt)**, a versatile chemical intermediate with applications ranging from organic synthesis to neurobiochemistry. This document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow diagrams.

## Introduction

**Ethanol, 2-amino-, sulfate (salt)**, also known as ethanolamine sulfate or 2-aminoethyl hydrogen sulfate, is the product of the esterification of ethanolamine with sulfuric acid.[1][2] It serves as a crucial building block in the synthesis of pharmaceuticals, dyes, textiles, and polyamines.[3][4][5] Notably, it is an intermediate in the production of taurine and ethylenimine. [1][2][5] In the realm of neuroscience, it is recognized as an inhibitor of GABA transaminase, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[6][7] This property makes it a valuable tool for biochemical research.[6]

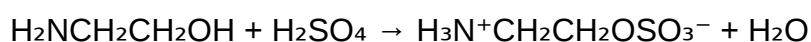
The compound is typically a white to slightly beige crystalline solid.[3] The primary synthesis route involves the direct reaction of ethanolamine with sulfuric acid, an exothermic reaction that requires careful temperature control.[8][1] Industrial-scale production often employs methods to remove water and drive the reaction to completion, such as azeotropic distillation.[4][5][9]

## Synthetic Methodologies

The synthesis of ethanolamine sulfate can be achieved through several routes, with the direct reaction of ethanolamine and sulfuric acid being the most prevalent.

### Direct Esterification with Sulfuric Acid

This is the most common laboratory and industrial method. The reaction proceeds by the protonation of the amino group by the strong acid, followed by the esterification of the hydroxyl group. The general reaction is:



Key reaction parameters include:

- **Stoichiometry:** The molar ratio of ethanolamine to sulfuric acid can be varied. A 1:1 ratio is often used, though other ratios are also reported.[\[1\]](#)
- **Temperature:** The reaction is exothermic, and cooling is often necessary to control the temperature, typically between -5 to 40°C.[\[1\]](#)[\[3\]](#)[\[9\]](#)
- **Solvent:** The reaction can be carried out neat or in the presence of a solvent such as water or toluene.[\[3\]](#)[\[9\]](#)
- **Water Removal:** To drive the equilibrium towards the product, water formed during the reaction is often removed, for example, by azeotropic distillation with toluene.[\[9\]](#)

### Reaction with Sulfur Trioxide

An alternative method involves the reaction of ethanolamine with gaseous sulfur trioxide.[\[5\]](#)

This method avoids the formation of water as a byproduct. The reaction is spontaneous and exothermic.[\[5\]](#)

### From Ethylene Derivatives

A less common approach involves the reaction of an ethylene compound, such as 2-oxazolidinone, with ammonium bisulfate under acidic conditions at elevated temperatures (100-200°C).[\[4\]](#)

## Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic protocols.

Table 1: Reaction Conditions for Ethanolamine Sulfate Synthesis

Method	Reactants	Solvent	Temperature	Catalyst/Additive	Reference
Direct Esterification	Ethanolamine, Sulfuric Acid	Water	-5 to 5°C	None	<a href="#">[3]</a>
Direct Esterification with Azeotropic Removal	Ethanolamine, Concentrated Sulfuric Acid (98%)	Toluene	< 40°C (addition), 110°C (reflux)	Tetrabutylammonium bromide (TBAB)	<a href="#">[9]</a>
Esterification for Taurine Intermediate	Ethanolamine, Sulfuric Acid	None	Cooled (exothermic)	None	<a href="#">[1]</a>

Table 2: Yield and Purity of Ethanolamine Sulfate

Method	Yield	Purity	Purification Method	Reference
Direct Esterification	90.72%	Not specified	Washing with anhydrous ethanol	<a href="#">[3]</a>
Direct Esterification with Azeotropic Removal	99%	99% (by testing), 97% (by quantitative NMR)	Filtration and washing with ethanol	<a href="#">[9]</a>
Esterification for Taurine Intermediate	-	-	Washing with ethanol to remove excess sulfuric acid	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Laboratory Synthesis with Cooling

This protocol is adapted from a procedure for the synthesis of 2-aminoethyl sodium bisulfate, which is closely related to the title compound.[\[3\]](#)

Materials:

- 2-Aminoethanol (9 mL, 0.15 mol)
- Concentrated sulfuric acid (16.3 mL)
- Water
- Anhydrous ethanol

Equipment:

- 100 mL three-necked flask
- Constant-pressure dropping funnel

- Thermometer
- Magnetic stirrer
- Cryogenic cooling circulation pump
- Vacuum distillation apparatus
- Filtration apparatus

Procedure:

- In the 100 mL three-necked flask, combine 9 mL of 2-aminoethanol and 9 mL of water.
- Cool the mixture to a temperature between -5 and 5°C using the cryogenic cooling circulation pump.
- Prepare an aqueous solution of sulfuric acid by slowly adding 16.3 mL of concentrated sulfuric acid to an equal volume of water. Caution: This is a highly exothermic process and should be done with care.
- Slowly add the sulfuric acid solution dropwise to the cooled ethanolamine solution in the three-necked flask via the constant pressure dropping funnel, maintaining the temperature between -5 and 5°C.
- After the addition is complete, continue stirring the reaction mixture for 30 minutes.
- Set up a vacuum distillation apparatus and gradually increase the temperature of the reaction system to room temperature to remove water by distillation at 15 mbar.
- Transfer the distillation residue to 60 mL of anhydrous ethanol, stir thoroughly, and filter.
- Wash the filter cake with three 15 mL portions of anhydrous ethanol.
- Dry the resulting white solid to obtain the product.

## Protocol 2: Synthesis with Azeotropic Water Removal

This protocol utilizes a phase transfer catalyst and azeotropic distillation to achieve a high yield and purity.<sup>[9]</sup>

#### Materials:

- Ethanolamine (100 mL)
- Toluene (400 mL)
- Tetrabutylammonium bromide (TBAB) (100 mg)
- Concentrated sulfuric acid (98%, 1.1 equivalents)
- Ethanol

#### Equipment:

- Reaction flask
- Oil-water separator (Dean-Stark apparatus)
- Heating mantle
- Stirrer
- Filtration apparatus

#### Procedure:

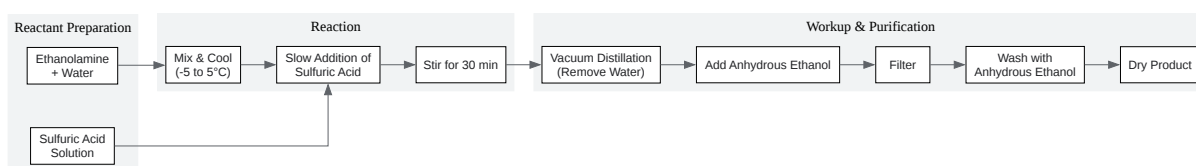
- Add 100 mL of ethanolamine to 400 mL of toluene in the reaction flask.
- Add 100 mg of the phase transfer catalyst TBAB.
- Slowly add 1.1 equivalents of 98% concentrated sulfuric acid while maintaining the temperature below 40°C. The addition should be completed within 1 hour.
- After the addition, stir the mixture for an additional 30 minutes.
- Set up the oil-water separator and heat the reaction mixture to 110°C for reflux dehydration.

- Continue the reflux for 1 hour, or until no more water separates.
- Cool the reaction solution to below 30°C.
- Filter the mixture and wash the filter cake with ethanol (volume ratio of filter cake to ethanol is 1:1).
- Dry the product to obtain a powder.

## Diagrams and Workflows

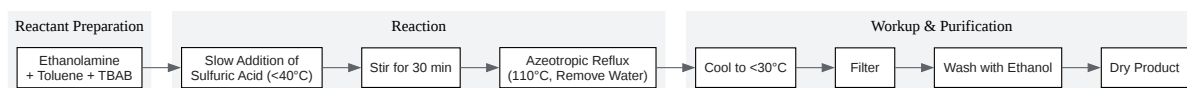
### Synthesis Workflow Diagrams

The following diagrams illustrate the workflows for the described synthetic protocols.



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Caption: Workflow for Laboratory Synthesis with Cooling.

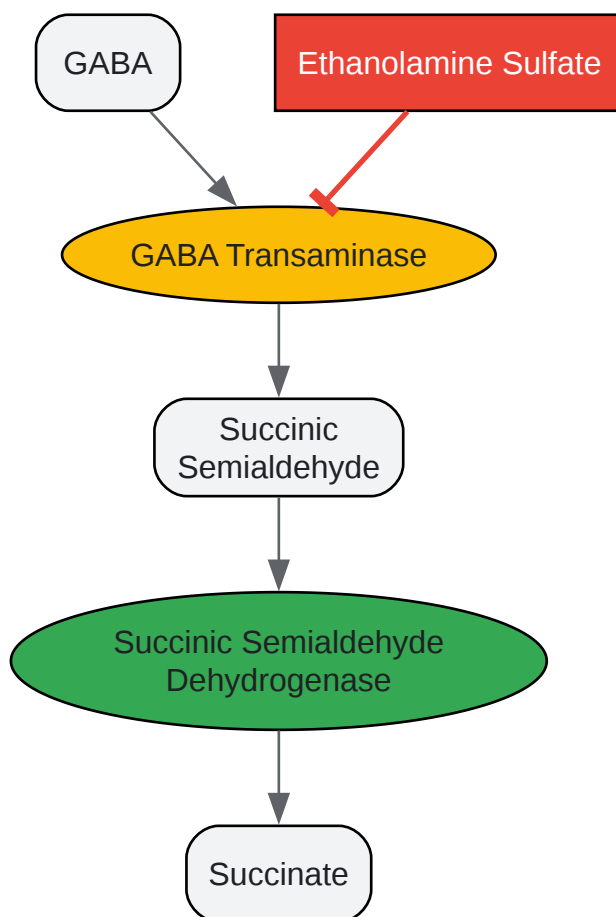


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Caption: Workflow for Synthesis with Azeotropic Water Removal.

## Biochemical Pathway

Ethanolamine sulfate is an inhibitor of GABA transaminase. This enzyme is part of the GABA shunt, a metabolic pathway that conserves GABA.



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Caption: Inhibition of GABA Transaminase by Ethanolamine Sulfate.

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## References

- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. "PREPARATION OF 2-AMINOETHYLSULFONIC ACID" by Galuh Widiyarti, Muhammad Hanafi et al. [scholarhub.ui.ac.id]
- 3. 2-AMINOETHYL HYDROGEN SULFATE | 926-39-6 [chemicalbook.com]
- 4. US4864045A - Production of aminoethyl hydrogen sulfate - Google Patents [patents.google.com]
- 5. US3169143A - Preparation of 2-aminoethyl hydrogen sulfate - Google Patents [patents.google.com]
- 6. Ethanolamine-O-sulfate - Wikipedia [en.wikipedia.org]
- 7. The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Ethanol, 2-amino-, sulfate (salt) | 20261-59-0 [smolecule.com]
- 9. guidechem.com [guidechem.com]
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